REACTION_CXSMILES
|
C[C:2]1[N:6]=[C:5](C2CCCNC2)[O:4][N:3]=1.[C:13]([OH:22])(=[O:21])[C@H:14]([C@@H:16]([C:18]([OH:20])=[O:19])[OH:17])[OH:15].C(#N)C>CO>[C:18]([C@H:16]([C@@H:14]([C:13]([O-:22])=[O:21])[OH:15])[OH:17])([O-:20])=[O:19].[O:4]1[CH:5]=[N:6][CH:2]=[N:3]1
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=N1)C1CNCCC1
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with 10 mL of 1:3 methanol
|
Type
|
CUSTOM
|
Details
|
acetonitrile, and recrystallized 3 times from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=CN=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |